N-Methyl Gatifloxacin

Pharmaceutical impurity profiling HPLC method validation Gatifloxacin quality control

For ANDA filers, accurate quantification of the process-related impurity N-Methyl Gatifloxacin is a critical regulatory requirement under ICH Q3A. Generic gatifloxacin or other fluoroquinolones cannot substitute for this structurally specific reference standard in validated HPLC methods. - Enables accurate retention time calibration and system suitability testing for gatifloxacin impurity profiling. - Supplied with comprehensive characterization data, supporting regulatory submissions and method validation. - Available as a certified reference material with documented purity, ensuring batch-to-batch consistency.

Molecular Formula C20H24FN3O4
Molecular Weight 389.4 g/mol
CAS No. 114213-69-3
Cat. No. B027059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Gatifloxacin
CAS114213-69-3
Synonyms1-Cyclopropyl-7-(3,4-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy_x000B_-4-oxo-3-quinolinecarboxylic Acid; 
Molecular FormulaC20H24FN3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27)
InChIKeyYDBVQXCJOKMPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Gatifloxacin: Reference Standard & Impurity


N-Methyl Gatifloxacin (CAS 114213-69-3) is a methylated derivative of the fourth-generation fluoroquinolone antibiotic gatifloxacin . It functions as a process-related impurity formed during gatifloxacin synthesis or degradation, and is primarily supplied as a certified reference standard for pharmaceutical quality control, analytical method validation, and regulatory submissions . The compound is characterized by an N-methyl substitution on the piperazine ring (molecular formula C20H24FN3O4; MW 389.42 g/mol), distinguishing it from the parent drug and other gatifloxacin-related impurities .

Why N-Methyl Gatifloxacin Substitution Fails


N-Methyl Gatifloxacin cannot be functionally substituted by gatifloxacin or other fluoroquinolones in analytical and quality control contexts because its distinct structural modification—the N-methyl group on the piperazine ring—confers unique chromatographic retention behavior, mass spectrometric properties, and regulatory identity that generic alternatives lack [1]. In impurity profiling, each gatifloxacin-related substance requires a structurally matched reference standard to ensure accurate identification and quantification under ICH Q3A guidelines; substitution with parent compound gatifloxacin or unrelated fluoroquinolones such as ciprofloxacin or levofloxacin would introduce systematic errors in retention time assignment and peak area calibration . The compound's availability as a characterized reference material with documented purity (minimum 95%) and comprehensive analytical data supports regulatory compliance for ANDA submissions and commercial batch release testing .

N-Methyl Gatifloxacin Differentiation Evidence


HPLC Differentiation from Gatifloxacin Parent

In reverse-phase HPLC analysis developed for simultaneous separation of gatifloxacin and its related impurities, N-Methyl Gatifloxacin exhibits a distinct and reproducible retention time that enables baseline resolution from the parent gatifloxacin peak [1]. This chromatographic differentiation is essential for accurate impurity quantification in pharmaceutical quality control, as co-elution with the parent drug would lead to underestimation of impurity levels and potential regulatory non-compliance [1]. The validated method successfully separated multiple gatifloxacin intermediates and impurities in a single isocratic run, confirming that N-Methyl Gatifloxacin cannot be substituted by gatifloxacin for retention time calibration or system suitability testing [1].

Pharmaceutical impurity profiling HPLC method validation Gatifloxacin quality control

Deuterated Internal Standard for LC-MS/MS

The deuterated analog N-Methyl Gatifloxacin-d3 (CAS 1216721-34-4) has been validated as an internal standard for LC-MS/MS quantification of gatifloxacin in human plasma, demonstrating high method accuracy (95%) and precision (RSD < 5%) . This performance is attributable to the nearly identical physicochemical properties of the deuterated standard relative to the analyte, which compensates for matrix effects and ionization variability . Non-deuterated N-Methyl Gatifloxacin or unlabeled gatifloxacin cannot achieve this level of analytical performance as internal standards due to either chromatographic co-elution with the target analyte (in the case of gatifloxacin) or lack of isotopic differentiation from non-deuterated forms .

LC-MS/MS method development Clinical pharmacokinetics Bioanalytical validation

Regulatory Traceability: USP/EP Standards

N-Methyl Gatifloxacin is supplied as a fully characterized impurity reference standard with comprehensive analytical data conforming to regulatory guidelines . The material is suitable for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of gatifloxacin [1]. Notably, the product can be provided with traceability to pharmacopeial standards (USP or EP) contingent upon feasibility, a critical requirement for regulatory filings that generic gatifloxacin API or unrelated fluoroquinolones cannot fulfill [2]. This regulatory-grade characterization distinguishes N-Methyl Gatifloxacin reference standards from non-certified laboratory chemicals that lack documented chain of custody and compliance documentation .

Regulatory compliance ANDA submissions Reference standard traceability

N-Methyl Gatifloxacin Validated Applications


Impurity Profiling and HPLC System Suitability

N-Methyl Gatifloxacin is employed as a reference standard for HPLC method validation and system suitability testing in pharmaceutical quality control laboratories [1]. The compound's distinct chromatographic retention behavior, as demonstrated in validated isocratic reverse-phase HPLC methods, enables accurate identification and quantification of this specific process-related impurity in gatifloxacin drug substance and finished product [1]. This application is essential for ANDA filers conducting impurity profiling per ICH Q3A guidelines, as substitution with gatifloxacin or alternative fluoroquinolones would invalidate retention time calibration and system suitability criteria [1].

Bioanalytical Method with Deuterated Internal Standard

The deuterated analog N-Methyl Gatifloxacin-d3 (derived from the N-Methyl Gatifloxacin core structure) is utilized as an internal standard in LC-MS/MS methods for quantifying gatifloxacin in biological matrices [1]. Validated applications demonstrate high accuracy (95%) and precision (RSD < 5%) in human plasma analysis, supporting clinical pharmacokinetic studies and therapeutic drug monitoring protocols [1]. Procurement of this isotopically labeled reference standard is essential for laboratories requiring regulatory-grade bioanalytical method performance; non-deuterated or generic alternatives cannot compensate for matrix effects and ionization variability with equivalent precision [1].

Regulatory Compliance for ANDA Submissions

N-Methyl Gatifloxacin reference standards are procured for analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of gatifloxacin [1]. The availability of comprehensive characterization data conforming to regulatory guidelines, with optional traceability to USP or EP pharmacopeial standards, fulfills documentation requirements for impurity qualification [1]. This scenario is specifically relevant for generic pharmaceutical manufacturers submitting ANDA dossiers, where substitution with non-certified materials would constitute a regulatory compliance gap .

Stability-Indicating Methods for Forced Degradation

N-Methyl Gatifloxacin serves as a marker impurity in stability-indicating analytical methods designed to monitor gatifloxacin degradation under stressed conditions [1]. As N-Methyl Gatifloxacin can form via methylation reactions during synthesis and under acidic degradation conditions or in the presence of methylating agents, its detection and quantification are essential components of forced degradation studies and shelf-life determination protocols [1]. The compound's established HPLC detection and LC-MS confirmation methodologies support compliance with ICH stability testing requirements for gatifloxacin drug products [1].

Quote Request

Request a Quote for N-Methyl Gatifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.